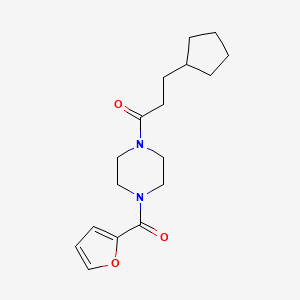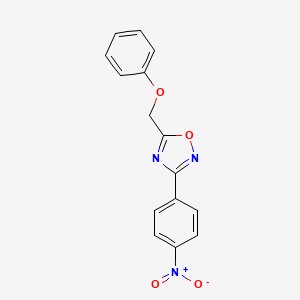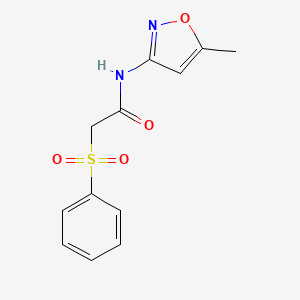![molecular formula C14H12BrFO2 B5731595 {5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5731595.png)
{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as BFBM and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of BFBM involves the inhibition of various signaling pathways such as the PI3K/Akt and NF-κB pathways. BFBM has been shown to inhibit the activation of these pathways, which are involved in cell survival, proliferation, and inflammation. Additionally, BFBM has been shown to induce apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
BFBM has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that BFBM can inhibit the growth of cancer cells, reduce amyloid-beta aggregation, and inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that BFBM can reduce tumor growth in animal models and reduce inflammation in various disease models.
Avantages Et Limitations Des Expériences En Laboratoire
BFBM has several advantages for lab experiments, including its high purity and yield, and its ability to inhibit various signaling pathways involved in disease progression. However, there are also limitations to using BFBM in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Orientations Futures
Future research on BFBM should focus on its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. Additionally, further studies are needed to determine the optimal dosage and administration route of BFBM, as well as its potential toxicity in vivo. Furthermore, the development of BFBM derivatives with improved pharmacokinetic properties should be explored to enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of BFBM involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-fluorobenzyl alcohol in the presence of a base catalyst. The resulting intermediate is then treated with sodium borohydride to obtain the final product, {5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}methanol. This synthesis method has been optimized to yield high purity and yield of the final product.
Applications De Recherche Scientifique
BFBM has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammation. In cancer research, BFBM has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, BFBM has been studied for its ability to reduce amyloid-beta aggregation and neuroinflammation. Inflammation research has shown that BFBM can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various disease models.
Propriétés
IUPAC Name |
[5-bromo-2-[(2-fluorophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO2/c15-12-5-6-14(11(7-12)8-17)18-9-10-3-1-2-4-13(10)16/h1-7,17H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVPYTAIVQOVDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Bromo-2-[(2-fluorophenyl)methoxy]phenyl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5731530.png)

![N-(tert-butyl)-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5731533.png)
![2-[(4-fluorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5731549.png)

![N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5731559.png)

![N-[2-(4-fluorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5731563.png)
![1-[4-(benzyloxy)benzyl]piperidine](/img/structure/B5731566.png)


![2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone](/img/structure/B5731591.png)